

# MSC1094308: A Technical Guide to a Novel VCP/p97 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | MSC1094308 |           |
| Cat. No.:            | B609348    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Valosin-containing protein (VCP)/p97 is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1][2] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from various cellular compartments, thereby facilitating their degradation by the proteasome or regulating their activity.[3] Given its central role in pathways frequently dysregulated in cancer, such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), VCP/p97 has emerged as a promising therapeutic target.[4][5] This document provides a detailed technical overview of MSC1094308, a novel allosteric inhibitor of VCP/p97.

## **Introduction to MSC1094308**

MSC1094308 is a reversible and non-competitive inhibitor of the D2 ATPase activity of VCP/p97.[6] It binds to a druggable allosteric hotspot at the interface of the D1 and D2 domains.[6][7] Notably, MSC1094308 also demonstrates inhibitory activity against the type I AAA ATPase VPS4B, suggesting the presence of conserved allosteric sites in different types of AAA ATPases.[6]

## **Quantitative Data**



The following tables summarize the available quantitative data for **MSC1094308** and provide a comparative overview with other known VCP/p97 inhibitors.

Table 1: Biochemical and Cellular Activity of MSC1094308

| Parameter                  | Value                                      | Reference(s) |
|----------------------------|--------------------------------------------|--------------|
| Biochemical IC50 (VCP/p97) | 7.2 μΜ                                     | [8]          |
| Cellular Efficacy          | Active at 10 μM                            | [8]          |
| Mechanism of Action        | Allosteric, Non-competitive,<br>Reversible | [6][7]       |
| Binding Site               | Allosteric site at the D1-D2 interface     | [6][7]       |
| Other Targets              | VPS4B (Type I AAA ATPase)                  | [6]          |

Table 2: Comparative IC50 Values of Selected VCP/p97 Inhibitors

| Inhibitor                    | Туре            | Biochemical IC50<br>(VCP/p97) | Reference(s) |
|------------------------------|-----------------|-------------------------------|--------------|
| MSC1094308                   | Allosteric      | 7.2 μΜ                        | [8]          |
| CB-5083                      | ATP-competitive | ~10 nM                        | [9]          |
| NMS-873                      | Allosteric      | Potent (nanomolar range)      | [10]         |
| DBeQ                         | ATP-competitive | 2.6 μΜ                        | [9]          |
| ML240                        | ATP-competitive | 0.11 μΜ                       | [9]          |
| 2-aminopyridine indole amide | Allosteric      | 0.5 μΜ                        | [8]          |
| PPA                          | Covalent        | 0.6 μΜ                        | [8]          |

## **Signaling Pathway and Mechanism of Action**



## Foundational & Exploratory

Check Availability & Pricing

VCP/p97 is a key regulator of cellular proteostasis, primarily through its involvement in the ubiquitin-proteasome system. It recognizes and unfolds ubiquitinated substrate proteins, extracting them from cellular structures like the endoplasmic reticulum, mitochondria, and chromatin.[1][3][11] This action is essential for the subsequent degradation of these proteins by the 26S proteasome.[3] MSC1094308, by allosterically inhibiting the D2 ATPase domain, prevents the conformational changes necessary for ATP hydrolysis and substrate processing.

[6] This leads to an accumulation of ubiquitinated proteins and induction of cellular stress, ultimately triggering apoptosis in cancer cells.[4]





VCP/p97 Signaling in the Ubiquitin-Proteasome System

Click to download full resolution via product page

Caption: VCP/p97 in the Ubiquitin-Proteasome System.



## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize VCP/p97 inhibitors like **MSC1094308**.

## **Biochemical ATPase Inhibition Assay (ADP-Glo™ Assay)**

This protocol is adapted from generic kinase and ATPase assay protocols and is suitable for determining the IC50 of **MSC1094308** against purified VCP/p97.[12]

#### Materials:

- Purified recombinant human VCP/p97 protein
- MSC1094308 (or other test compounds) dissolved in DMSO
- ATP solution
- Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of MSC1094308 in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
- Enzyme Preparation: Dilute the purified VCP/p97 enzyme to a working concentration (e.g., 20 nM) in Kinase Reaction Buffer.
- Reaction Setup:
  - Add 5 μL of the diluted VCP/p97 enzyme solution to each well of the assay plate.
  - Add 2.5 μL of the diluted MSC1094308 or DMSO (for control wells) to the respective wells.
  - Incubate for 15 minutes at room temperature to allow for compound binding.



- Initiate Reaction: Add 2.5  $\mu$ L of ATP solution (e.g., 20  $\mu$ M final concentration) to each well to start the ATPase reaction.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Stop Reaction and ATP Depletion:
  - Equilibrate the plate to room temperature for 5 minutes.
  - Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
  - Incubate for 40 minutes at room temperature.
- ADP Detection:
  - $\circ$  Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
   The luminescent signal is proportional to the amount of ADP produced and thus the ATPase activity.
- Data Analysis: Calculate the percent inhibition for each MSC1094308 concentration relative
  to the DMSO control. Plot the percent inhibition against the log of the compound
  concentration and fit the data to a four-parameter logistic equation to determine the IC50
  value.

## **Cellular Viability Assay (MTT Assay)**

This protocol is a standard method to assess the effect of a compound on the proliferation and viability of cancer cells.[13][14]

#### Materials:

Cancer cell lines (e.g., HCT116, HeLa, RPMI8226)[8]



- Complete cell culture medium
- MSC1094308 dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- 96-well clear flat-bottom plates

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of MSC1094308 in complete medium from a stock solution in DMSO.
  - Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of MSC1094308. Include wells with medium and DMSO only as a vehicle control.
- Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
   During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.



- Data Analysis:
  - Subtract the background absorbance from a blank well (medium only).
  - Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
  - Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the discovery and characterization of a VCP/p97 inhibitor like **MSC1094308**.



# Discovery Phase High-Throughput Screening Hit Identification (e.g., MSC1094308) Biochemical Characterization IC50 Determination (ATPase Assay) Mechanism of Action Studies (e.g., Reversibility, Competition) Selectivity Profiling (vs. other ATPases) Cellular Characterization Cell Viability/Proliferation Assays (e.g., MTT, in various cell lines) Target Engagement Assays (e.g., Ub-substrate accumulation) Analysis of Downstream Effects (e.g., Apoptosis, ER Stress) In Vivo Evaluation (Optional) Pharmacokinetics & Pharmacodynamics

#### Workflow for VCP/p97 Inhibitor Characterization

Click to download full resolution via product page

Efficacy in Animal Models

Caption: Characterization of a VCP/p97 inhibitor.



## Conclusion

**MSC1094308** represents a valuable tool for studying the complex biology of VCP/p97. Its allosteric mechanism of action provides an alternative to ATP-competitive inhibitors and may offer a strategy to overcome potential resistance mechanisms. Further investigation into its cellular effects across a broader range of cancer types and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 3. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Non-Competitive Inhibitor of VCP/p97 and VPS4 Reveals Conserved Allosteric Circuits in Type I and II AAA ATPases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of ATPase Activity of Valosin-containing Protein/p97 PMC [pmc.ncbi.nlm.nih.gov]



- 13. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MSC1094308: A Technical Guide to a Novel VCP/p97 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609348#msc1094308-as-a-vcp-p97-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com